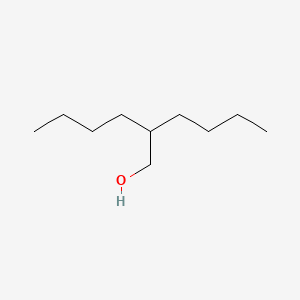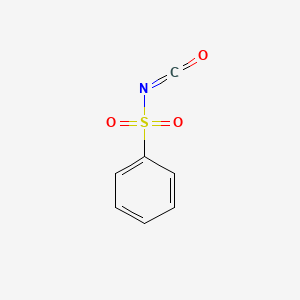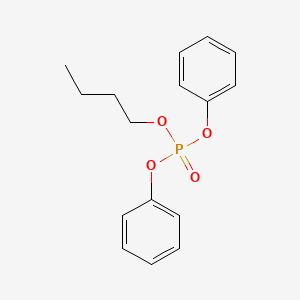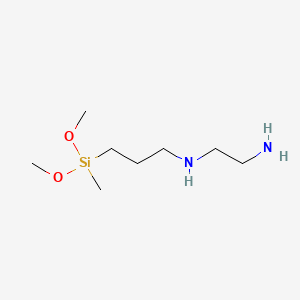
2-氨基-1-(4-氟苯基)乙醇
描述
"2-Amino-1-(4-fluorophenyl)ethanol" is a compound that incorporates elements of amino alcohols and fluorinated aromatic units. While specific studies on this compound are not identified, related research provides insights into the synthesis, structure, and properties of similar compounds. Fluorinated molecules like this have garnered attention for their unique physicochemical properties, including enhanced stability and bioactivity, making them of interest in various scientific and industrial applications.
Synthesis Analysis
The synthesis of related fluorinated biphenyl compounds, such as 2-Fluoro-4-bromobiphenyl, has been explored as key intermediates in manufacturing processes. These compounds are typically synthesized via cross-coupling reactions or diazotization, with recent advancements focusing on improving yield and reducing the use of hazardous materials (Qiu et al., 2009).
科学研究应用
“2-Amino-1-(4-fluorophenyl)ethanol” is a chemical compound with the molecular formula C8H10FNO . It’s often used as a chemical intermediate in various fields. Here are some potential applications based on its chemical properties:
-
Pharmaceuticals : This compound could be used in the synthesis of various pharmaceuticals. The presence of an amino group and a fluorophenyl group could make it a useful building block in the synthesis of drugs .
-
Materials Science : Given its specific chemical structure, this compound could potentially be used in the development of new materials. For example, it could be used in the synthesis of polymers or other complex organic compounds .
-
Chemical Research : As a chemical intermediate, this compound could be used in various types of chemical research. Researchers could use it to study the properties of the fluorophenyl group or the amino group, or to synthesize new compounds .
-
Biochemistry : In biochemistry, this compound could potentially be used in studies related to enzyme reactions or protein synthesis, given the presence of the amino group .
-
Environmental Science : This compound could potentially be used in studies related to environmental pollution or degradation. For example, researchers could study its behavior in the environment or its effects on different organisms .
-
Education : In educational settings, this compound could be used in teaching laboratories for organic chemistry courses. Students could use it to learn about various chemical reactions and synthesis techniques .
“2-Amino-1-(4-fluorophenyl)ethanol” is a chemical compound with the molecular formula C8H10FNO . It’s often used as a chemical intermediate in various fields. Here are some potential applications based on its chemical properties:
-
Pharmaceuticals : This compound could be used in the synthesis of various pharmaceuticals. The presence of an amino group and a fluorophenyl group could make it a useful building block in the synthesis of drugs .
-
Materials Science : Given its specific chemical structure, this compound could potentially be used in the development of new materials. For example, it could be used in the synthesis of polymers or other complex organic compounds .
-
Chemical Research : As a chemical intermediate, this compound could be used in various types of chemical research. Researchers could use it to study the properties of the fluorophenyl group or the amino group, or to synthesize new compounds .
-
Biochemistry : In biochemistry, this compound could potentially be used in studies related to enzyme reactions or protein synthesis, given the presence of the amino group .
-
Environmental Science : This compound could potentially be used in studies related to environmental pollution or degradation. For example, researchers could study its behavior in the environment or its effects on different organisms .
-
Education : In educational settings, this compound could be used in teaching laboratories for organic chemistry courses. Students could use it to learn about various chemical reactions and synthesis techniques .
安全和危害
未来方向
Indole derivatives, such as “2-Amino-1-(4-fluorophenyl)ethanol”, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They have been found in many important synthetic drug molecules, providing a valuable idea for treatment and binding with high affinity to multiple receptors .
属性
IUPAC Name |
2-amino-1-(4-fluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKXWVNNGWDLMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274502 | |
| Record name | 2-amino-1-(4-fluorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(4-fluorophenyl)ethanol | |
CAS RN |
456-05-3 | |
| Record name | 2-amino-1-(4-fluorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-1-(4-fluorophenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]-](/img/structure/B1265602.png)
